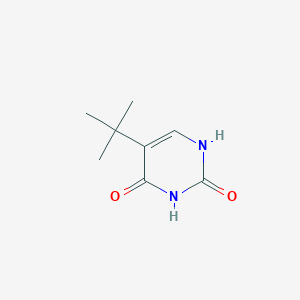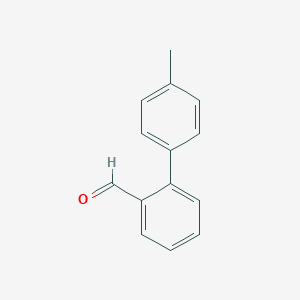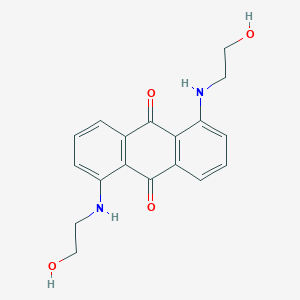
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAAQ) is a synthetic fluorescent probe used in biochemical and physiological research. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) and has been widely used in various biological systems.
Mécanisme D'action
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a fluorescent probe that reacts with ROS to produce a highly fluorescent product. The reaction mechanism involves the oxidation of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione by ROS to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the ROS concentration.
Biochemical and Physiological Effects:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been shown to have a negligible effect on the physiological and biochemical processes of cells and tissues. It does not interfere with the normal functioning of cells and tissues and is therefore considered a safe and reliable probe for detecting ROS.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes. It has high sensitivity and selectivity for ROS and can detect ROS in real-time. It is also easy to use and does not require any special equipment. However, 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has some limitations. It is not suitable for long-term monitoring of ROS levels, and its fluorescence properties may change in the presence of other reactive molecules.
Orientations Futures
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has great potential for further research in the field of ROS detection. Some of the future directions for 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione research include:
1. Developing new derivatives of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione with improved sensitivity and selectivity for ROS.
2. Investigating the role of ROS in various biological processes using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione as a probe.
3. Developing new methods for the detection of ROS using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione.
4. Using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione to develop new diagnostic tools for diseases associated with oxidative stress.
5. Investigating the use of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione in drug discovery and development.
Conclusion:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a highly sensitive and selective fluorescent probe for detecting ROS in various biological systems. It has been extensively used in research to investigate the role of ROS in various physiological and pathological processes. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes, including high sensitivity and selectivity, ease of use, and safety. However, it also has some limitations, and further research is needed to develop new derivatives and methods for the detection of ROS.
Méthodes De Synthèse
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione can be synthesized by the condensation reaction of 9,10-anthraquinone-2-sulfonic acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction proceeds smoothly under mild conditions, and the yield of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is high.
Applications De Recherche Scientifique
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been extensively used as a fluorescent probe to detect ROS in various biological systems. ROS are involved in many physiological and pathological processes, including aging, inflammation, and cancer. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is highly sensitive to ROS and can be used to monitor ROS levels in real-time. It has been used to investigate the role of ROS in various biological processes, including oxidative stress, apoptosis, and autophagy.
Propriétés
Numéro CAS |
15939-84-1 |
|---|---|
Nom du produit |
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione |
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1,5-bis(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c21-9-7-19-13-5-1-3-11-15(13)18(24)12-4-2-6-14(20-8-10-22)16(12)17(11)23/h1-6,19-22H,7-10H2 |
Clé InChI |
NHCOLOILTUTOLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
SMILES canonique |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
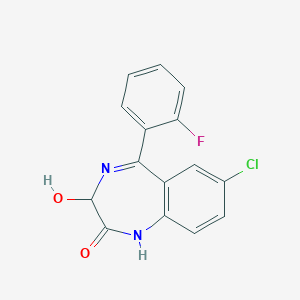
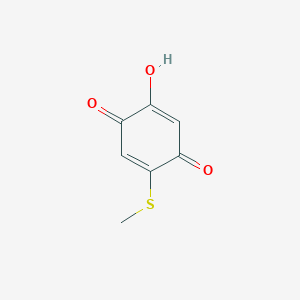

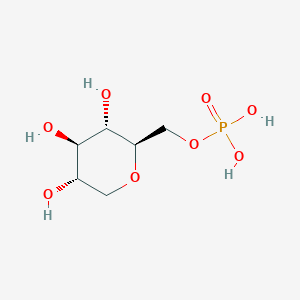

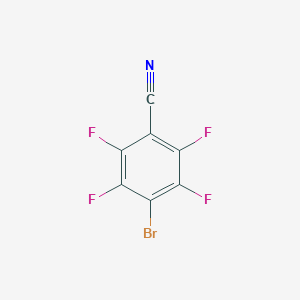

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
